molecular formula C10H12O5S B1438725 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid CAS No. 1156632-48-2

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid

Cat. No. B1438725
M. Wt: 244.27 g/mol
InChI Key: KRYXNCBLESBTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid, also known as HES, is a molecular building block used in chemistry and biology. It is a sulfonate derivative of 4-hydroxyphenylacetic acid. The IUPAC name is {4-[(2-hydroxyethyl)sulfonyl]phenyl}acetic acid . The molecular formula is C10H12O5S and the molecular weight is 244.27 g/mol .


Molecular Structure Analysis

The InChI code for 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is 1S/C10H12O5S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is oil . It is stored at room temperature .

Scientific Research Applications

Environmental Science and Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are critical for degrading recalcitrant compounds in the environment, with research focusing on the degradation pathways, by-products, and biotoxicity of substances like acetaminophen (ACT). The study by Qutob et al. (2022) highlights the use of AOPs in generating various by-products from ACT degradation, assessing their biotoxicity, and understanding the degradation mechanisms through computational methods, which could be relevant for substances like 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid in environmental remediation efforts (Qutob et al., 2022).

Biotechnological Production

The biotechnological production of valuable chemicals from lactic acid, as discussed by Gao et al. (2011), indicates the potential for producing a range of chemicals through biotechnological routes. This review outlines the production of chemicals like pyruvic acid, acrylic acid, and lactate ester from lactic acid, suggesting the possibility of similar biotechnological applications for 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid in creating sustainable and green chemical production pathways (Gao et al., 2011).

Pharmaceutical Applications and Bioactivity

The pharmacokinetic properties and biological activities of phenolic compounds, such as p-Coumaric acid and its conjugates, are extensively studied for their potential therapeutic applications. The review by Pei et al. (2016) discusses the bioavailability, bioaccessibility, and a wide range of biological activities of these compounds, hinting at the therapeutic potential of structurally related compounds like 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid in various pharmaceutical applications (Pei et al., 2016).

Corrosion Inhibition in Industrial Applications

The use of organic inhibitors in acidic media for protecting metals from corrosion, as reviewed by Goyal et al. (2018), underscores the importance of compounds with specific functional groups that can act as corrosion inhibitors. This suggests a potential application for 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid in industrial cleaning and maintenance, where its chemical structure could offer advantages in corrosion inhibition (Goyal et al., 2018).

Safety And Hazards

The safety information for 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictogram is GHS07 .

properties

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYXNCBLESBTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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